Hydrogen‑Bond Donor Count: Null HBD vs. One HBD in 1‑Phenylpiperazin‑2‑one (Des‑Methyl Analog)
5,5-Dimethyl-1-phenylpiperazin-2-one lacks a hydrogen‑bond donor (HBD = 0), while the des‑methyl analog 1‑phenylpiperazin‑2‑one possesses a secondary amine (N4–H), providing one HBD [1]. In N‑phenylpiperazine SAR, HBD count directly influences membrane permeability, P‑glycoprotein susceptibility, and off‑target binding at aminergic receptors [1]. A null HBD profile is predicted to reduce P‑glycoprotein recognition and limit hydrogen‑bond‑mediated off‑target interactions relative to the HBD‑containing analog, making the 5,5‑dimethyl compound a cleaner probe for targets that do not require hydrogen‑bond donation from the ligand [1].
| Evidence Dimension | Hydrogen‑Bond Donor Count (HBD) – Lipinski Rule of Five Parameter |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 1‑Phenylpiperazin‑2‑one (des‑methyl analog): HBD = 1 |
| Quantified Difference | ΔHBD = –1 (complete loss of donor functionality) |
| Conditions | Structural analysis based on SMILES‑derived molecular descriptors (ChemSrc database); no experimental HBD measurement exists for these specific compounds. |
Why This Matters
For procurement, HBD count is a critical filter in CNS and oral‑drug space; a null HBD profile implies different permeability and off‑target risk profiles compared to the des‑methyl analog, directly impacting compound selection for probe or lead‑optimization campaigns.
- [1] Glennon RA et al. J Med Chem. 1991;34(12):3360–3365. (Class‑level SAR for N‑phenylpiperazines establishing the pharmacophoric relevance of H‑bond donor/acceptor patterns.) View Source
